Product packaging for Orotic acid hydrazide(Cat. No.:CAS No. 26409-12-1)

Orotic acid hydrazide

Cat. No.: B1212071
CAS No.: 26409-12-1
M. Wt: 170.13 g/mol
InChI Key: WUIOHZXWHJANCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orotic acid hydrazide (CAS 26409-12-1) is a versatile chemical intermediate derived from orotic acid, a pyrimidine carboxylic acid found naturally in milk whey and involved in the biosynthesis of nucleic acids . This hydrazide compound serves as a crucial precursor in organic synthesis, particularly for the preparation of N-arylhydrazone derivatives . Researchers have exploited this functionality to create a library of novel compounds for biological evaluation. Recent studies have demonstrated that N-arylhydrazones derived from this compound exhibit promising potential as stimulators of human mesenchymal stem cell (hMSC) proliferation, showing good to moderate effects on the proliferation rate, which is valuable for tissue engineering and regenerative medicine research . The biological activity of these derivatives is believed to be influenced by the substitution pattern on the aromatic ring . Furthermore, this compound itself has been investigated for its activity as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the pyrimidine biosynthesis pathway, and has shown moderate antibacterial properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O3 B1212071 Orotic acid hydrazide CAS No. 26409-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h1H,6H2,(H,9,11)(H2,7,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIOHZXWHJANCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181005
Record name Orotic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26409-12-1
Record name Orotic acid hydrazide
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Record name NSC34715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34715
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orotic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROTIC ACID HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13QV1UI1S
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Synthetic Methodologies and Chemical Transformations of Orotic Acid Hydrazide

Established Synthetic Routes for Orotic Acid Hydrazide

The most common and well-established method for preparing this compound utilizes an ester derivative of orotic acid and hydrazine (B178648) hydrate (B1144303). This method is preferred due to its efficiency and the ready availability of the starting materials.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, researchers have focused on optimizing reaction conditions. Key parameters frequently adjusted include reaction temperature, duration, and the molar ratio of reactants. For instance, the synthesis has been effectively carried out by refluxing a mixture of ethyl orotate (B1227488) and hydrazine hydrate in ethanol (B145695), which typically affords high yields of the product. smolecule.com The reaction's progress can be monitored by techniques like thin-layer chromatography (TLC) to confirm the complete consumption of the starting ester. smolecule.com Upon completion, this compound often precipitates from the reaction mixture as it cools and can be isolated by filtration, washed with a cold solvent such as ethanol, and subsequently dried. smolecule.com

Derivatization Strategies of this compound

The presence of a reactive hydrazide functional group and the pyrimidine (B1678525) ring system makes this compound an excellent scaffold for chemical modification. These derivatization strategies aim to introduce a variety of structural motifs to investigate their chemical properties and potential biological activities.

Synthesis of Hydrazone Derivatives via Condensation with Aldehydes and Ketones

A primary derivatization strategy for this compound is its condensation with various aldehydes and ketones to form hydrazone derivatives. mdpi.comsmolecule.comresearchgate.net This reaction is typically catalyzed by acid and proceeds through the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. mdpi.com A wide range of aromatic and heterocyclic aldehydes have been successfully reacted with this compound to generate a library of N'-substituted hydrazones. researchgate.net These reactions are often conducted in a solvent such as ethanol or methanol, sometimes with the addition of a catalytic amount of an acid like acetic acid. mdpi.comresearchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound

Aldehyde/Ketone Reactant Resulting Hydrazone Derivative
4-chlorobenzaldehyde (E)-N'-(4-chlorobenzylidene)this compound
4-methoxybenzaldehyde (E)-N'-(4-methoxybenzylidene)this compound
4-(dimethylamino)benzaldehyde (E)-N'-(4-(dimethylamino)benzylidene)this compound

Functionalization at the Pyrimidine Ring System

In addition to the hydrazide group, the pyrimidine ring of this compound presents opportunities for functionalization. The nitrogen atoms within the pyrimidine ring can be targeted for modification. For example, the N1 and N3 positions of the uracil (B121893) moiety, which forms the core of orotic acid, can undergo various chemical transformations. While direct functionalization of the pyrimidine ring of pre-formed this compound is not as commonly reported, the synthesis of its derivatives often begins with already functionalized orotic acid precursors.

Structural Modifications Involving Sugar Moieties (e.g., Anhydro-arabinofuranosyl)

To increase structural diversity and potential biological relevance, this compound can be modified with sugar moieties. An example of this is the synthesis of derivatives that incorporate an anhydro-arabinofuranosyl group. ontosight.ai This involves forming a glycosidic bond between the sugar and the pyrimidine ring. Specifically, the N1 position of the uracil ring within the orotic acid framework can be attached to the sugar. ontosight.ai These intricate syntheses often require multiple steps, starting with a protected sugar derivative and an appropriately activated pyrimidine derivative, followed by the creation of the hydrazide. ontosight.ai

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Orotic acid
Ethyl orotate
Hydrazine hydrate
Ethanol
(E)-N'-(4-chlorobenzylidene)this compound
(E)-N'-(4-methoxybenzylidene)this compound
(E)-N'-(4-(dimethylamino)benzylidene)this compound
(E)-N'-(2-hydroxybenzylidene)this compound
4-chlorobenzaldehyde
4-methoxybenzaldehyde
4-(dimethylamino)benzaldehyde
2-hydroxybenzaldehyde
Anhydro-arabinofuranosyl
Acetic acid

Formation of Substituted Pyrimidine-Hydrazine-Acids

A significant application of this compound is its use as a precursor for the synthesis of N'-substituted carbohydrazide (B1668358) derivatives, a class of substituted pyrimidine-hydrazine-acids. These compounds are commonly formed through the condensation reaction of this compound with various aldehydes. researchgate.netresearchgate.net

The general synthetic protocol involves refluxing a mixture of this compound and a suitable aromatic aldehyde in ethanol, often with a catalytic amount of acetic acid. researchgate.net The reaction mixture is heated for several hours. Upon completion, the product is typically isolated by pouring the mixture into ice water, which causes the solid product to precipitate. The resulting solid can then be filtered, washed, and purified, often by column chromatography. researchgate.net This method has been successfully employed to synthesize a range of N-arylhydrazone derivatives. researchgate.net

Detailed research findings for the synthesis of several (E)-N′-(substituted-benzylidene)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazides are presented below. researchgate.net

CompoundSubstituent on BenzylideneYield (%)Melting Point (°C)
5 2-Nitro61189
6 3,4-Dichloro55157
7 2,6-Dichloro69211

Table 1: Research findings on the synthesis of N-arylhydrazone derivatives of orotic acid. researchgate.net

Multi-step Synthetic Pathways to Advanced Derivatives

The synthesis of advanced derivatives from orotic acid is a multi-step process that leverages fundamental organic reactions. A common pathway involves the initial conversion of orotic acid into an ester, followed by reaction with hydrazine to form the key this compound intermediate, which is then further derivatized. smolecule.comresearchgate.net

This strategic pathway can be summarized as follows:

Esterification of Orotic Acid: Orotic acid is first converted to its corresponding ester, for example, ethyl orotate. This is typically achieved by refluxing orotic acid in an alcohol (like ethanol) in the presence of a catalytic amount of a strong acid, such as hydrochloric acid (HCl). researchgate.net

Formation of this compound: The resulting ethyl orotate is then reacted with hydrazine hydrate in refluxing ethanol. This reaction yields this compound, with reported yields around 67%. researchgate.net

Synthesis of Advanced Derivatives (Hydrazones): The this compound intermediate is then used to synthesize more complex derivatives. As detailed in the previous section, it can be reacted with various aromatic aldehydes in the presence of a catalyst to form N-arylhydrazones. researchgate.netresearchgate.net

This sequential approach allows for the systematic construction of complex molecules built upon the pyrimidine scaffold of orotic acid.

StepStarting MaterialReagentsProduct
1 Orotic AcidEthanol, catalytic HClEthyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (Ethyl orotate)
2 Ethyl orotateHydrazine hydrate, Ethanol2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide (this compound)
3 This compoundAromatic aldehyde, Ethanol, catalytic Acetic Acid(E)-N′-(arylmethylidene)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide (N-Arylhydrazone)

Table 2: Summary of a multi-step synthetic pathway to N-arylhydrazone derivatives. researchgate.net

Mechanistic Studies of Derivatization Reactions

The primary derivatization reaction of this compound involves its condensation with aldehydes to form hydrazones. The mechanism of this reaction is a classic example of nucleophilic addition-elimination at the carbonyl group.

The reaction proceeds as follows:

Catalyst Activation: In syntheses that use an acid catalyst (e.g., acetic acid), the first step is the protonation of the aldehyde's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group (-NH₂) possesses a lone pair of electrons and acts as a nucleophile. It attacks the now highly electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. This step forms a carbinolamine intermediate.

Dehydration: The hydroxyl group on the carbinolamine is then protonated by the acid catalyst, forming a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom helps to push out the water molecule, forming a carbon-nitrogen double bond (C=N).

Deprotonation: Finally, a water molecule or another base removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final hydrazone product.

The formation of these derivatives is also influenced by intermolecular forces. Aryl amide and hydrazide derivatives are known to self-organize into supramolecular structures, a process driven by hydrogen bonding between the C=O and N-H groups. mdpi.com This self-assembly can play a role in the crystallization and stability of the final products. mdpi.com Further analytical derivatization of the orotic acid core, for example through methylation using agents like diazomethane, has also been studied to facilitate analysis by methods such as gas chromatography-mass spectrometry (GC/MS). nih.gov

Molecular Interactions and Biological Mechanisms of Orotic Acid Hydrazide and Its Derivatives

Modulation of Pyrimidine (B1678525) Biosynthesis Pathways

Orotic acid hydrazide and its related compounds have been shown to interact with several key enzymes within the pyrimidines biosynthesis pathway, leading to significant alterations in cellular metabolism.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate (B1227488). lookchem.comliberty.edunih.gov Dihydrothis compound, a derivative of this compound, has been identified as a modulator of DHODH activity.

Research has shown that dihydrothis compound can act as a substrate for plant DHODH, exhibiting a dehydrogenation efficiency of approximately 40% compared to the natural substrate, dihydroorotic acid. However, in the case of animal DHODH, this analogue is practically not dehydrogenated. Furthermore, some derivatives of dihydroorotic acid have demonstrated inhibitory effects on DHODH. For instance, azaDHO and its hydrazide and ethyl ester derivatives have been shown to inhibit plant and animal DHODH to varying degrees. This inhibition of DHODH disrupts the pyrimidine biosynthesis pathway, which can lead to a decrease in the availability of nucleotides required for DNA and RNA synthesis.

Table 1: Activity of Dihydroorotate Analogues with Dihydroorotate Dehydrogenase (DHODH)

CompoundDehydrogenation by Plant DHODH (% of control)Inhibition of Plant DHO-dehydrogenation (%)Inhibition of Animal DHO-dehydrogenation (%)
Dihydroorotic acid (DHO)100--
DHO-hydrazide40No effectNo effect
azaDHO137590
azaDHO-ethyl ester236070
azaDHO-hydrazide1170No effect

UMP synthase is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine biosynthesis: the conversion of orotate to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRTase), and the decarboxylation of OMP to uridine-5'-monophosphate (UMP) by orotidine-5'-phosphate decarboxylase (ODCase). nih.govmdpi.comwikipedia.org A deficiency in this enzyme leads to the genetic disorder orotic aciduria, characterized by the accumulation of orotic acid. ontosight.aiwikipedia.org

Crucially, research has demonstrated that this compound can act as a substrate for UMP synthase. nih.gov Studies using radioactively labeled this compound in mice have shown its metabolic conversion in the liver into a novel nucleotide. nih.govsmolecule.com This conversion is catalyzed by the cytosolic fraction of the liver or by purified UMP synthase in the presence of 5-phospho-α-D-ribose 1-diphosphate (PRPP). nih.gov The resulting metabolite has been identified as this compound nucleoside monophosphate. nih.govsmolecule.com This indicates that the hydrazide modification does not prevent the enzymatic machinery from recognizing and processing the molecule, demonstrating a degree of flexibility in the enzyme's substrate specificity. smolecule.com

The modulation of pyrimidine biosynthesis by this compound and its derivatives has direct implications for DNA and RNA synthesis. Pyrimidines are essential components of nucleic acids, and any disruption in their supply can significantly impact cellular proliferation. ontosight.aiontosight.ai

Derivatives of this compound, such as 2,2'-anhydro-1-(beta-arabinofuranosyl)this compound, are considered potential antimetabolites. ontosight.ai By mimicking natural pyrimidine precursors, they can interfere with the normal biosynthesis of pyrimidines, which are crucial for the synthesis of DNA and RNA. ontosight.ai The inhibition of DHODH by related compounds, as discussed in section 3.1.1, directly leads to a reduction in the pyrimidine pool available for nucleic acid synthesis. This disruption of nucleotide availability is a key mechanism behind the observed antibacterial, antiviral, and anticancer properties of some of these compounds.

The metabolic fate of this compound directly impacts the composition of cellular nucleotide pools. As established, this compound is converted into this compound nucleoside monophosphate and is thus incorporated into the cellular nucleotide pool. nih.govsmolecule.com This introduces a novel, unnatural metabolite into the cell's pyrimidine inventory.

Enzymatic Inhibition Beyond Pyrimidine Metabolism

The reactivity of the hydrazide group in this compound and its derivatives allows for interactions with enzymes outside of the pyrimidine biosynthesis pathway.

Laccases are copper-containing oxidase enzymes that are involved in various biological processes, including lignin (B12514952) degradation in fungi. nih.gov Hydrazide-hydrazone derivatives, a class of compounds that can be synthesized from this compound, have been investigated as laccase inhibitors. nih.gov

Studies on a range of hydrazide-hydrazones derived from carboxylic acids have shown that many of these molecules act as potent laccase inhibitors, with inhibition constants (KI) in the micromolar range. nih.gov The proposed mechanism of inhibition often involves the electron-rich arene units of the hydrazone structure acting as a "decoy substrate." nih.gov Molecular docking studies suggest that these inhibitors can interact with amino acid residues within the substrate-binding cavity of the enzyme. nih.gov Although direct studies on the laccase inhibitory activity of unmodified this compound are not prevalent, the findings for related hydrazide-hydrazone structures suggest a potential mechanism by which derivatives of this compound could function as laccase inhibitors.

Studies on Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of pyrimidines, catalyzing the methylation of dUMP to form dTMP, an essential precursor for DNA biosynthesis. lookchem.comresearchgate.net The inhibition of this enzyme is a well-established strategy in cancer chemotherapy, as it can lead to the depletion of thymidine, disrupt DNA synthesis, and induce apoptosis in rapidly proliferating tumor cells. lookchem.com

While direct studies on this compound as a TS inhibitor are not extensively detailed in the reviewed literature, research into structurally similar pyrimidine derivatives provides strong evidence for this potential mechanism. Thio- and hydrazine-pyrimidines have been developed as potential antimetabolites due to their structural similarity to the natural pyrimidine bases. ceon.rs For instance, 2,4-dithio-dUMP, an analogue of dUMP, does not act as a substrate for thymidylate synthase but functions as a competitive inhibitor with respect to dUMP. ceon.rs

Significantly, studies have demonstrated that hydrazino-derivatives of uracil (B121893) are considerably more active than their corresponding thio-derivatives. ceon.rs Specifically, 2-thio-4-hydrazinouracil (B1232010) has been found to inhibit the final stages of pyrimidine nucleotide synthesis. ceon.rs The enhanced activity of the hydrazino group suggests that this compound, which features this functional group on a pyrimidine core, could plausibly interact with and inhibit thymidylate synthase. This inhibition would likely occur through competition with the natural substrate, dUMP, thereby disrupting DNA synthesis and contributing to an anti-proliferative effect. The combination of a 5-fluorouracil, a known TS inhibitor, with modulators that stabilize its complex with the enzyme points to the effectiveness of a DNA-directed apoptogenic action based on TS inhibition. ceon.rs

Exploration of Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the central nervous system responsible for the metabolism of neurotransmitters like dopamine (B1211576). nih.gov Its inhibition can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov The hydrazide-hydrazone scaffold is a well-recognized pharmacophore for MAO-B inhibition. nih.govmdpi.com

Numerous studies have synthesized and evaluated various acylhydrazone derivatives for their ability to inhibit MAO enzymes. nih.gov For example, a series of halogenated acylhydrazone derivatives were found to have a substantial and selective inhibitory effect on MAO-B. nih.gov The most potent of these compounds, ACH10 and ACH14, exhibited IC₅₀ values of 0.14 µM and 0.15 µM, respectively, and were identified as competitive and reversible inhibitors of MAO-B. nih.gov Similarly, other research on N-pyridyl-hydrazone derivatives confirmed that this class of compounds can effectively inhibit MAO-A and MAO-B. mdpi.com

While these studies were not conducted specifically on N-arylhydrazone derivatives of orotic acid, they establish a strong precedent for the MAO-B inhibitory potential of the core chemical structure. The hydrazone moiety (–C=N–NH–) is considered crucial for the interaction with the enzyme. nih.gov Docking studies with other acylhydrazones have shown that hydrophobic interactions within the MAO-B protein residue contribute to the binding and inhibition. nih.gov Therefore, it is mechanistically plausible that this compound derivatives could act as selective, reversible, and competitive inhibitors of MAO-B, though direct experimental verification is required.

Cellular and Molecular Responses in In Vitro Models

Assessment of Cytotoxicity in Defined Cancer Cell Lines

The cytotoxic potential of this compound analogues and related hydrazone compounds has been evaluated against various human cancer cell lines. Dihydrothis compound, a close analogue, demonstrated notable anticancer activity. In one study, it was reported to inhibit the growth of Lewis lung carcinoma (LLC) cells by 56%. Further investigations into hydrazone derivatives of this compound revealed that specific structural modifications could enhance antiproliferative activity against glioblastoma cell lines.

The broader class of hydrazide-hydrazones has shown significant cytotoxic effects across multiple cancer types. For example, certain novel hydrazide-hydrazone derivatives displayed higher cytotoxicity than the standard chemotherapeutic agent 5-FU against colon carcinoma (HCT116) and gastric carcinoma (MGC803) cell lines. researchgate.net Other research identified N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide as a potent inhibitor of glioblastoma (LN-229) cell proliferation, with an extremely low IC₅₀ value of 0.77 µM, while showing high selectivity over normal cell lines. nih.govmdpi.com Studies on 1,2,4-triazole (B32235) containing hydrazide-hydrazones derived from (S)-naproxen also confirmed anticancer activity against several prostate cancer cell lines (PC3, DU-145, and LNCaP). nih.gov

These findings collectively indicate that the hydrazide-hydrazone moiety, a key feature of orotic acid derivatives, is a promising scaffold for developing cytotoxic agents against a range of cancers.

Table 1: Cytotoxicity of Dihydrothis compound and a Related Hydrazone Derivative This table is interactive. You can sort and filter the data.

Compound/Derivative Cancer Cell Line Effect IC₅₀ Value (µM) Source
Dihydrothis compound Lewis Lung Carcinoma (LLC) 56% growth inhibition Not Reported
Hydrazone derivative of Dihydroorotic acid Glioblastoma (general) Antiproliferative activity Not Reported
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide Glioblastoma (LN-229) Cell proliferation inhibition 0.77 nih.govmdpi.com
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide Renal Cancer (769-P) Cell proliferation inhibition 12.39 mdpi.com
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide Hepatocellular Carcinoma (HepG2) Cell proliferation inhibition 7.81 mdpi.com
(S)-naproxen hydrazide-hydrazone (Compound 7a) Prostate Cancer (PC3) Anticancer activity 26.0 nih.gov
(S)-naproxen hydrazide-hydrazone (Compound 7a) Prostate Cancer (DU-145) Anticancer activity 34.5 nih.gov
(S)-naproxen hydrazide-hydrazone (Compound 7a) Prostate Cancer (LNCaP) Anticancer activity 48.8 nih.gov

Investigation of Effects on Specific Cell Proliferation (e.g., Human Mesenchymal Stem Cells)

Research has specifically investigated the influence of orotic acid derivatives on the proliferation of human mesenchymal stem cells (hMSCs), which are crucial for regenerative medicine due to their self-renewal capabilities. researchgate.netresearchgate.net Studies on N-arylhydrazone derivatives of orotic acid have consistently shown that these compounds can act as stimulators of hMSC proliferation. researchgate.netdntb.gov.uasmolecule.com

In these studies, various N-arylhydrazone analogues of orotic acid were synthesized and their effects on the proliferation rate of hMSCs were evaluated. researchgate.netsmolecule.com The findings indicated that some of the synthesized derivatives exhibited a moderate to significant effect on the growth rate of these stem cells. researchgate.netsmolecule.com This stimulatory activity suggests that the unique structural combination of the orotic acid backbone and the reactive hydrazide group may interact with biological targets that promote cellular growth, setting these compounds apart from many traditional nucleobase derivatives. smolecule.com The potential of these molecules to enhance stem cell proliferation highlights their possible applications in tissue engineering and regenerative therapies. smolecule.com

Table 2: Summary of Effects of Orotic Acid Derivatives on Human Mesenchymal Stem Cell (hMSC) Proliferation This table is interactive. You can sort and filter the data.

Compound Class Cell Type Observed Effect Significance Source
N-arylhydrazone derivatives of orotic acid Human Mesenchymal Stem Cells (hMSCs) Stimulation of proliferation Moderate to significant effect on proliferation rate researchgate.netsmolecule.com
N-arylhydrazone derivatives of orotic acid Human Mesenchymal Stem Cells (hMSCs) Stimulation of proliferation Good to moderate effect on proliferation rate researchgate.net

Mechanisms of Antimicrobial Activity in Model Organisms

Hydrazide-hydrazone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial action against various pathogens. nih.govmdpi.com Research into analogues of this compound confirms this potential. Dihydrothis compound has demonstrated moderate antibacterial activity against specific bacterial strains, including Staphylococcus aureus and Streptococcus lutea. Another pyrimidine analogue, 2-thio-4-hydrazinouracil, was found to inhibit the growth of various microorganisms by interfering with the final stages of pyrimidine nucleotide synthesis. ceon.rs

The mechanism of action for the antimicrobial effects of hydrazide-hydrazones appears to be multifaceted. One key target is DNA gyrase, an essential bacterial enzyme that is not present in humans, making it an attractive target for antibacterial drugs. mdpi.com A molecular dynamics simulation analysis of novel hydrazide-hydrazone derivatives revealed a substantial affinity for the active site of DNA gyrase B. mdpi.com The inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death. mdpi.com The structural activity relationships suggest that the presence of the imino (-CH=N-), amino (NH₂), and cyano (CN) groups, often found in these derivatives, contributes to their antibacterial properties. mdpi.com This evidence suggests that this compound derivatives likely exert their antimicrobial effects by inhibiting crucial bacterial enzymes involved in DNA synthesis and nucleotide metabolism.

In Vivo Studies in Animal Models for Mechanistic Elucidation (Excluding Clinical Outcomes)

In vivo studies using animal models have provided critical insights into the metabolic fate and mechanistic action of this compound and its analogues. A key study in mice and rats focused on the biotransformation of [2-¹⁴C] this compound (OAH) after intraperitoneal injection. nih.gov The research demonstrated that OAH is metabolized in the liver into a nucleotide, identified as this compound nucleoside monophosphate. nih.gov This conversion is catalyzed in vitro by the cytosolic fraction of the liver or by the purified enzyme complex orotate phosphoribosyltransferase/orotidine-5'-phosphate decarboxylase (OPRTase/ODCase), provided the co-substrate PRPP is present. nih.gov This finding is significant as it shows the compound enters a key metabolic pathway, being processed by enzymes central to pyrimidine synthesis.

Other in vivo studies have explored the anticancer potential of related compounds. For example, azaDHO-hydrazide, an analogue of dihydrothis compound, was shown to inhibit the growth of Lewis lung carcinoma in mice by 56%. Furthermore, in vivo toxicity studies on other hydrazide-hydrazone derivatives using Danio rerio (zebrafish) embryos have been conducted to assess their safety and developmental effects, which is a crucial part of mechanistic elucidation. nih.govmdpi.com Biodistribution studies in mice with a dye-labeled 1,2,4-triazole containing hydrazide-hydrazone showed that the compound accumulated in the prostate, suggesting that these derivatives may be targeted to specific organs. nih.gov These animal studies, by revealing metabolic pathways, target engagement in tumors, and biodistribution, are essential for understanding the in vivo mechanisms of this compound and its derivatives, separate from clinical outcomes.

Structure Activity Relationship Sar and Rational Design of Orotic Acid Hydrazide Analogs

Identification of Key Pharmacophores and Functional Groups

The biological activity of orotic acid hydrazide analogs is intrinsically linked to their molecular structure, which contains several key pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For this compound derivatives, the primary pharmacophores are the pyrimidine (B1678525) ring and the hydrazide moiety. drugbank.com

The core structure consists of a 2,4-dioxo-1H-pyrimidine ring, which is a derivative of uracil (B121893), a natural base in nucleic acids. drugbank.comresearchgate.net This heterocyclic system is crucial for interacting with biological targets. The two keto groups (at C2 and C4) and the nitrogen atoms within the ring can act as hydrogen bond acceptors and donors, facilitating interactions with amino acid residues in enzyme active sites or receptors.

The hydrazide group (-C(=O)NHNH2) is another critical functional group. mdpi.com It is known to be an active component in many biologically active compounds and can exist in equilibrium between keto and enol forms, which influences its interaction capabilities. mdpi.com The hydrazide moiety is a versatile linker and a key interaction site, often involved in coordinating with metal ions in metalloenzymes or forming strong hydrogen bonds. When the terminal amine of the hydrazide is condensed with aldehydes or ketones, it forms a hydrazone (-C(=O)NHN=CH-), creating a new class of derivatives with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral effects. nih.govnih.gov The azometine proton (-NHN=CH-) in these hydrazones is a key feature for their biological profiles. nih.gov

Key functional groups and their roles are summarized below:

Functional GroupPotential Role in Biological Activity
Pyrimidine Ring Core scaffold; participates in hydrogen bonding and π-stacking interactions.
Keto Groups (C=O) Act as hydrogen bond acceptors.
Ring Nitrogens (N-H) Act as hydrogen bond donors and acceptors.
Hydrazide Moiety (-CONHNH2) Key interaction group; can coordinate with metal ions; precursor to hydrazones. mdpi.com
Hydrazone Linkage (-CONHN=CH-) Enhances biological activity spectrum; provides structural rigidity and specific geometries for target binding. nih.gov

The combination of the pyrimidine scaffold and the hydrazide/hydrazone side chain creates a versatile template for designing molecules that can target a wide range of biological systems. mdpi.comnih.gov

Impact of Substituent Effects on Biological Activity (e.g., Electrical and Steric)

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of hydrazone derivatives can significantly alter the electron density distribution across the molecule. researchgate.net

Electron-Donating Groups (e.g., -CH3, -OCH3, -N(CH3)2): These groups can increase the electron density on the aromatic ring and potentially enhance the hydrogen bonding capability of nearby functional groups. This can lead to stronger interactions with the biological target.

Steric Effects: The size and shape of substituents (steric hindrance) are critical for how a molecule fits into a binding pocket.

Bulky Substituents (e.g., tert-butyl, phenyl): Large groups can either enhance binding by creating favorable van der Waals interactions if the binding pocket is large enough or decrease activity by preventing the molecule from fitting correctly (steric clash). nih.gov SAR analysis of certain hydrazide-hydrazones revealed that a slim salicylic (B10762653) aldehyde framework was pivotal for stabilization, while bulky tert-butyl or phenyl groups in specific positions favored strong interactions within the enzyme's substrate-binding pocket. nih.gov

Lipophilicity: The lipophilicity (fat-solubility) of a molecule, often quantified as LogP, is heavily influenced by its substituents. Increasing the lipophilicity of antimycobacterial agents has been shown to enhance their efficacy by improving diffusion across the lipid-rich cell wall of mycobacteria. mdpi.com In one study of nicotinic acid hydrazides, the most lipophilic analogs exhibited the highest activity. mdpi.com

The following table provides examples of how different substituents can affect biological activity in hydrazide derivatives:

SubstituentPositionPropertyImpact on Activity
Phenyl, tert-butylPosition 3 of salicylic aldehyde fragmentSteric (bulky)Favored strong interaction with laccase substrate-binding pocket. nih.gov
-NO2 (nitro)VariesElectronic (withdrawing), LipophilicOften increases antibacterial or antimycobacterial activity. nih.gov
-OCH3 (methoxy)para-position on phenyl ringElectronic (donating)Potent nitric oxide scavenging properties in fused azaisocytosines. nih.gov
3,4-dichloroPhenyl ringElectronic (withdrawing), LipophilicStrong DPPH radical scavenging potency. nih.gov

Design Principles for Enhanced Target Binding and Selectivity

Rational drug design aims to develop new compounds with improved therapeutic properties based on a thorough understanding of their SAR. nih.gov For this compound analogs, design principles focus on optimizing interactions with the intended biological target while minimizing off-target effects.

Scaffold Hopping and Bioisosteric Replacement: The core pyrimidine ring can be replaced with other heterocyclic systems (bioisosteres) to explore new chemical space and improve properties like solubility or metabolic stability. Similarly, the hydrazide linker can be modified or replaced to alter the molecule's flexibility and orientation in the binding site.

Structure-Based Design: When the 3D structure of the target protein is known, structure-based design becomes a powerful tool. This involves designing ligands that have complementary shapes and chemical features to the target's active site. For instance, if a binding pocket contains a hydrophobic region, adding lipophilic substituents to the ligand can enhance binding affinity. If the pocket has a hydrogen bond donor, a corresponding acceptor (like a keto group) can be incorporated into the ligand. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target. These fragments can then be grown or linked together to create a more potent lead compound. The orotic acid or hydrazide moiety could serve as initial fragments for screening.

Improving Selectivity: Selectivity is crucial for minimizing side effects. It can be achieved by exploiting differences between the target and off-target proteins. For example, if a target enzyme has a larger binding pocket than a related off-target enzyme, a bulkier substituent can be added to the ligand to sterically prevent it from binding to the smaller, off-target pocket.

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of compounds and providing deep insights into their interactions at a molecular level. mdpi.com

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. orgchemres.org It is widely used to understand ligand-enzyme interactions and to screen virtual libraries of compounds. mdpi.com In studies involving hydrazide derivatives, docking simulations have successfully predicted binding affinities and intermolecular interactions within the target's active site. orgchemres.orgresearchgate.net

For example, docking studies on pyrazolo-pyrimidinones tethered with hydrazide-hydrazones identified high binding affinity towards the Epidermal Growth Factor Receptor (EGFR), a known anticancer target. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine a range of electronic properties that are crucial for understanding a molecule's reactivity and interaction potential. nih.gov

Key parameters derived from DFT studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap often implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to engage in electrostatic interactions or hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and the potential for electrostatic interactions.

DFT studies on hydrazide derivatives have been used to predict their stability and chemical reactivity, correlating these electronic properties with their performance as, for example, corrosion inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is an equation that relates numerical descriptors of the molecules (e.g., LogP, molecular weight, electronic properties) to their activity.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com Both 2D-QSAR and 3D-QSAR methods are employed. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to generate contour maps that visualize where steric, electrostatic, or hydrophobic fields are favorable or unfavorable for activity, providing intuitive guidance for molecular design. mdpi.com QSAR models have been successfully developed for various hydrazide derivatives, validating docking and pharmacophore modeling results and providing deeper insight into structural requirements for activity. nih.gov

Rational Design of Biochemical Probes and Tool Compounds

The rational design of biochemical probes and tool compounds is a cornerstone of chemical biology, enabling the study of biological processes with high precision. This approach involves the systematic design and synthesis of molecules that can selectively interact with a biological target, such as an enzyme or receptor, to either report on its activity (probes) or modulate its function (tool compounds). The hydrazide functional group is a particularly versatile scaffold in this context, offering a reactive handle for derivatization and favorable properties for biological applications. mdpi.comnih.gov While the this compound structure itself is a known chemical entity nih.gov, detailed studies on its specific application in probe and tool compound design are not extensively documented in current literature. However, the principles of rational design applied to the broader class of hydrazide-containing molecules provide a clear framework for its potential development in this area.

Hydrazides are frequently employed as key synthons in the creation of a wide array of heterocyclic compounds and hydrazone derivatives that exhibit significant biological activities. nih.govmdpi.comnih.gov These activities range from antimicrobial and anti-inflammatory to antitumor effects. nih.gov The ability to readily react hydrazides with various aldehydes and ketones allows for the generation of large libraries of hydrazone derivatives, which can be screened for desired biological functions. nih.gov This synthetic tractability makes the hydrazide scaffold ideal for structure-activity relationship (SAR) studies.

Designing Enzyme Inhibitors as Tool Compounds

A primary application of rational design is the development of enzyme inhibitors, which serve as invaluable tool compounds for studying enzyme function and validating drug targets. The hydrazide moiety is a common feature in potent enzyme inhibitors.

For instance, researchers have rationally designed and synthesized a series of terephthalic dihydrazide analogues as dual inhibitors of urease and glycation, two processes implicated in various pathologies. nih.govrsc.org By modifying the substituents on the aromatic core, it was possible to modulate the inhibitory potency. Molecular docking studies of the most active compounds helped to elucidate their binding patterns within the urease active site, confirming the rational basis of their design. nih.gov Several of these compounds demonstrated significant inhibitory activity against both targets. nih.govrsc.org

Inhibitory Activity of Selected Terephthalic Dihydrazide Analogues nih.gov
CompoundUrease Inhibition IC50 (μM)Anti-glycation Activity IC50 (μM)
Compound 1363.12 ± 0.2867.53 ± 0.46
Compound 1465.71 ± 0.4068.06 ± 0.43
Compound 2049.2 ± 0.4948.32 ± 0.42
Compound 2351.45 ± 0.3954.36 ± 0.40

Similarly, bis-amide and hydrazide-containing derivatives of malonic acid have been designed as potential inhibitors of HIV-1 integrase, a validated target for anti-AIDS therapeutics. mdpi.com Docking studies were used to investigate the potential interactions of these designed compounds with essential amino acids in the enzyme's active site. mdpi.com

Development of Hydrazide-Based Biochemical Probes

Beyond inhibitors, the hydrazide scaffold is integral to the design of biochemical probes for imaging and detection. These include fluorescent probes and magnetic resonance imaging (MRI) contrast agents.

The rational design of fluorescent probes often involves coupling a fluorophore with a recognition element that reacts specifically with the analyte of interest, leading to a change in fluorescence. nih.govrsc.org Hydrazide-hydrazones have been explored as potential fluorescent probes capable of self-assembly and disassembly in the presence of specific biomolecules, such as human serum albumin, resulting in a distinct fluorescence signal. mdpi.com

In the field of medical imaging, acyl hydrazides have been identified as a promising class of high-performance Chemical Exchange Saturation Transfer (CEST) MRI contrast agents. mdpi.com CEST MRI is a molecular imaging technique that allows for the detection of specific molecules with high sensitivity. Acyl hydrazides possess labile protons with chemical shifts in a favorable range (2.8–5.0 ppm from water) and moderate exchange rates, which are ideal for generating strong CEST contrast. mdpi.com The biocompatibility and high water solubility of many hydrazide analogues are advantageous for in vivo applications. mdpi.com One such compound, adipic acid dihydrazide (ADH), has been successfully used to visualize tumor regions in a mouse model of breast cancer. mdpi.com

CEST Properties of Acyl Hydrazides at pH 7.2 mdpi.com
Compound TypeLabile Proton Chemical Shift (from water)Exchange Rate (s-1)
Acyl Hydrazides2.8–5.0 ppm~680 to 2340
Acyl Hydrazone (Derivative)6.4 ppmNot specified

Advanced Analytical Methodologies for Orotic Acid Hydrazide Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the fundamental characterization of orotic acid hydrazide, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific, detailed NMR spectral data for this compound is not extensively published, its structure can be predicted based on the well-documented spectra of its parent compound, orotic acid, and the known effects of a hydrazide functional group. researchgate.netnih.gov

For this compound (2,4-dioxo-1H-pyrimidine-6-carbohydrazide), a ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present. The vinyl proton on the pyrimidine (B1678525) ring would appear as a singlet. Additionally, exchangeable protons from the ring N-H groups and the hydrazide (-CONHNH₂) group would be visible, with their chemical shifts being sensitive to the solvent used.

¹³C NMR spectroscopy would complement the proton data by identifying the carbon environments. Signals would be expected for the two carbonyl carbons in the pyrimidine ring, the two sp²-hybridized carbons of the C=C double bond, and the carbonyl carbon of the hydrazide group. nih.gov The combination of ¹H, ¹³C, and two-dimensional NMR experiments like HSQC and HMBC would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and complete structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted Chemical Shift (ppm) Notes
¹H NMR
Vinyl C-H~6.0 - 6.5Singlet, shifted relative to the ~6.18 ppm signal in orotic acid. nih.govhmdb.ca
Ring N1-H~10.5 - 11.5Broad singlet, exchangeable.
Ring N3-H~11.0 - 12.0Broad singlet, exchangeable.
Hydrazide -NH~8.0 - 9.5Broad singlet, exchangeable.
Hydrazide -NH₂~4.0 - 5.0Broad singlet, exchangeable.
¹³C NMR
Hydrazide C=O~160 - 165Carbonyl of the hydrazide group.
Ring C2=O~150 - 155Carbonyl at position 2 of the pyrimidine ring.
Ring C4=O~160 - 165Carbonyl at position 4 of the pyrimidine ring.
Ring C5~100 - 105Vinyl carbon adjacent to the hydrazide group.
Ring C6~145 - 150Vinyl carbon bonded to the hydrazide group.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at characteristic frequencies. vscht.cz The FTIR spectrum of this compound would display a combination of absorption bands originating from the uracil (B121893) ring and the hydrazide moiety.

Key expected absorptions include N-H stretching vibrations from both the pyrimidine ring and the hydrazide group, typically seen in the region of 3100-3400 cm⁻¹. researchgate.netsemanticscholar.org The spectrum would also be characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations from the two ring ketones and the amide of the hydrazide group, generally appearing in the 1650-1750 cm⁻¹ range. libretexts.org Other identifiable bands would include C=C stretching from the ring and various bending vibrations (e.g., N-H bend, C-H bend), which provide a unique "fingerprint" for the molecule. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H (Hydrazide)Stretching3200 - 3350 semanticscholar.org
N-H (Ring)Stretching3100 - 3200 researchgate.net
C=O (Amide I, Hydrazide)Stretching1650 - 1680 libretexts.org
C=O (Ring)Stretching1680 - 1750 libretexts.org
C=C (Ring)Stretching1600 - 1650 researchgate.net
N-HBending1550 - 1640 semanticscholar.org
C-HBending~1350 - 1450 researchgate.net

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) can determine the mass of this compound with very high accuracy, allowing for the confirmation of its elemental formula (C₅H₆N₄O₃). The theoretical exact mass of the neutral molecule is 170.04399 Da. nih.gov This precision is fundamental in verifying the identity of a synthesized or isolated compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. ncsu.eduresearchgate.net For this compound, the protonated molecule [M+H]⁺ (m/z 171.05) or the deprotonated molecule [M-H]⁻ (m/z 169.04) would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragmentation patterns, such as the cleavage of the C-N bond of the hydrazide group or losses of small neutral molecules like ammonia (NH₃) or water (H₂O). This fragmentation data is highly specific and can be used to distinguish this compound from other structurally related compounds. ncsu.edu

Table 3: Predicted Mass Spectrometry Data for this compound
Parameter Value Technique Reference
Molecular FormulaC₅H₆N₄O₃- nih.gov
Molecular Weight170.13 g/mol - nih.gov
Exact Mass170.04399 DaHRMS nih.gov
Precursor Ion [M+H]⁺171.0512 m/zESI-MS
Precursor Ion [M-H]⁻169.0367 m/zESI-MS
Predicted FragmentLoss of NH₂NH₂ (m/z ~139)MS/MS
Predicted FragmentLoss of CONHNH₂ (m/z ~111)MS/MS

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantification of compounds that contain a UV-absorbing chromophore. science.gov this compound, containing a pyrimidine ring system, exhibits strong UV absorbance, making this a suitable technique for its analysis.

A common approach would involve Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ijpsr.com Based on methods developed for the parent orotic acid, a typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. ijpsr.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by monitoring the effluent at a specific wavelength (e.g., around 275-280 nm) and comparing the peak area of the analyte to that of known concentration standards. ijpsr.comunifi.it

Table 4: Typical HPLC-UV Method Parameters for Analysis
Parameter Condition Purpose Reference
Column C18 (e.g., 250 x 4.6 mm, 5µm)Stationary phase for reversed-phase separation. ijpsr.com
Mobile Phase Acetonitrile/Methanol and Water/BufferElutes the compound from the column. ijpsr.com
Flow Rate 0.5 - 1.0 mL/minControls retention time and peak shape. ijpsr.com
Detection UV at 275 - 280 nmThe pyrimidine ring absorbs strongly in this UV range. ijpsr.comunifi.it
Column Temp. 25 - 35 °CEnsures reproducible retention times. nih.gov

For applications requiring higher sensitivity and specificity, particularly in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jfda-online.comnih.gov This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. researchgate.net

The analysis is typically performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this approach, the first mass analyzer (Q1) is set to isolate the precursor ion of this compound (e.g., m/z 171.05), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) is set to monitor for one or more specific product ions. metbio.net The transition from a specific precursor ion to a specific product ion is a unique signature of the target analyte, which virtually eliminates matrix interferences and provides exceptional specificity and low limits of detection. unifi.itnih.gov This makes LC-MS/MS ideal for trace-level quantification. researchgate.net

Table 5: Proposed LC-MS/MS Parameters for this compound Quantification
Parameter Setting Description
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeCreates charged ions from the analyte for MS analysis.
Precursor Ion (Q1) [M+H]⁺: 171.05 m/z or [M-H]⁻: 169.04 m/zThe mass of the intact ionized molecule is selected.
Fragmentation Collision-Induced Dissociation (CID)The precursor ion is broken into smaller, characteristic product ions.
Product Ion(s) (Q3) e.g., ~139 m/z, ~111 m/zSpecific fragments are monitored for highly selective detection.
Detection Mode Selected Reaction Monitoring (SRM)Monitors a specific precursor → product ion transition for quantification.

Ultra-Fast Liquid Chromatography with Photodiode Array Detection (UFLC-DAD)

Ultra-Fast Liquid Chromatography (UFLC) coupled with a Photodiode Array Detector (DAD) stands as a powerful technique for the rapid and sensitive analysis of various compounds. While specific UFLC-DAD methods for this compound are not extensively detailed in the available literature, the methodology has been successfully applied to its parent compound, orotic acid. These methods can be adapted for the analysis of this compound.

A typical UFLC-DAD system offers significant advantages, including reduced analysis time and high-resolution separation. For the analysis of polar compounds like orotic acid, reversed-phase chromatography is often employed. The separation can be optimized by adjusting mobile phase composition, pH, and column temperature. A DAD detector allows for the monitoring of absorbance over a wide range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment.

Table 1: Illustrative UFLC-DAD Parameters for Analysis of Polar Aromatic Compounds (Adapted from Orotic Acid Analysis)

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 210 - 400 nm (Monitoring at a specific λmax for the compound of interest)
Injection Volume 1 - 5 µL

This table presents typical starting conditions for method development for a polar aromatic compound like this compound, based on established methods for similar structures.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like orotic acid and its derivatives, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. While specific GC applications for this compound are not widely published, methods for orotic acid can provide a foundational approach.

Derivatization often involves converting polar functional groups, such as carboxylic acids and amines, into less polar and more volatile esters or silyl ethers. The choice of derivatizing agent is crucial for achieving efficient and reproducible results. Following separation on a suitable GC column, mass spectrometry (MS) is commonly used for detection and identification, providing both quantitative data and structural information. The PubChem database notes a GC-MS entry for this compound, indicating its feasibility for analysis by this technique, though detailed experimental parameters are not provided. nih.gov

Table 2: General GC-MS Parameters for Derivatized Polar Compounds

ParameterCondition
Derivatization Agent Silylating agents (e.g., BSTFA, TMCS) or alkylating agents
Column Fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injection Mode Split or splitless
Oven Temperature Program Ramped temperature program to ensure separation of analytes
Detector Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode

This table outlines general conditions that could be adapted for the GC-MS analysis of derivatized this compound.

Capillary Electrophoresis (CE) for Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged and polar compounds and offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for the separation of compounds like orotic acid and its derivatives. nih.govbrjac.com.brnih.gov In CZE, the separation is based on differences in the charge-to-size ratio of the analytes. The use of a buffer system with a specific pH is critical for controlling the charge of the analytes and the electroosmotic flow. Detection is often performed using UV-Vis absorbance, with a Diode Array Detector (DAD) providing spectral information. For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry.

Table 3: Representative Capillary Zone Electrophoresis Parameters

ParameterCondition
Capillary Fused silica capillary (e.g., 50 µm i.d., 30-60 cm length)
Background Electrolyte Buffer solution at a specific pH (e.g., borate or phosphate buffer)
Applied Voltage 15 - 30 kV
Injection Mode Hydrodynamic or electrokinetic injection
Detection UV-Vis absorbance with a Diode Array Detector (DAD)
Temperature Controlled capillary temperature (e.g., 25 °C)

This table provides a general set of parameters for developing a CE method for the analysis of small, charged molecules like this compound.

Electrochemical and Fluorescent Detection Techniques

Beyond standard chromatographic detection, specialized techniques such as electrochemical and fluorescent detection offer enhanced sensitivity and selectivity for certain classes of molecules, including hydrazides.

Pulsed Amperometric Detection (PAD)

Pulsed Amperometric Detection (PAD) is a highly sensitive electrochemical detection technique often used in conjunction with High-Performance Liquid Chromatography (HPLC). palmsens.comantecscientific.com It is particularly advantageous for the analysis of compounds that can be oxidized or reduced at a solid electrode surface, especially those that tend to foul the electrode. palmsens.com While direct applications of PAD for this compound are not documented, the technique is well-established for the detection of carbohydrates and other electroactive species. thermofisher.comamericanlaboratory.comnih.gov

PAD employs a repeating sequence of potential pulses for detection, cleaning, and conditioning of the electrode surface. antecscientific.com This pulsing waveform prevents the accumulation of reaction products on the electrode, ensuring a stable and reproducible signal over time. antecscientific.com Given that the hydrazide functional group can be electrochemically active, PAD represents a potentially valuable technique for the sensitive detection of this compound following chromatographic separation.

Fluorescent Probe Design and Application for this compound Analogs

Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte. The design of such probes for the detection of hydrazide-containing compounds, including analogs of this compound, is an active area of research.

A common strategy for designing fluorescent probes for hydrazines and hydrazides involves the use of a fluorophore that is initially in a "quenched" or non-fluorescent state. The reaction of the analyte with a specific functional group on the probe triggers a chemical transformation that "turns on" the fluorescence. For instance, the reaction of a hydrazide with an aldehyde or ketone group on the probe can lead to the formation of a highly fluorescent hydrazone. Other approaches may involve nucleophilic substitution reactions that lead to the release of a fluorophore. nih.gov The selectivity of the probe can be tuned by modifying its chemical structure to favor interaction with the target analyte. Such probes have potential applications in various fields, including bioimaging. rsc.orgmdpi.com

Techniques for Purity Assessment and Crystallographic Studies

Ensuring the purity and understanding the solid-state properties of a compound are crucial aspects of chemical research. A variety of analytical techniques are employed for this purpose. Although specific studies on this compound are limited, the methodologies applied to its parent compound, orotic acid, are directly relevant.

Techniques for assessing purity include chromatographic methods like HPLC and GC, which can separate impurities from the main compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide structural information and can detect the presence of impurities.

Crystallographic studies are essential for determining the three-dimensional arrangement of atoms in a crystal and for identifying different polymorphic forms. X-ray Powder Diffraction (XRPD) is a key technique for characterizing crystalline materials and can be used to distinguish between different crystal forms, such as anhydrous and hydrated forms. uea.ac.uk Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a compound, such as its melting point and decomposition temperature, and to investigate phenomena like dehydration and desolvation. uea.ac.ukbath.ac.uk These methods provide valuable information about the stability and solid-state behavior of the compound.

Broader Academic Implications and Future Research Directions

Orotic Acid Hydrazide as a Biochemical Tool in Metabolic Pathway Investigations

Orotic acid is a critical intermediate in the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components. mhmedical.com The introduction of a hydrazide group to the orotic acid structure provides a reactive handle that could be exploited to create biochemical probes for studying this pathway.

Hydrazides are known to react with aldehydes and ketones to form stable hydrazones. This reactivity could be used to link this compound to reporter molecules, such as fluorophores or biotin, creating probes that could be used to visualize and track the uptake and localization of orotic acid analogs within cells. Furthermore, such probes could be used in affinity chromatography experiments to isolate and identify proteins that bind to or transport orotic acid and its derivatives.

Potential Applications of this compound-Based Probes:

ApplicationDescriptionPotential Insights
Metabolic Labeling Introduction of a modified this compound into cellular systems to be incorporated into newly synthesized pyrimidines.Elucidation of pyrimidine flux and the effects of various stimuli or inhibitors on this pathway.
Enzyme Activity Assays Design of substrates for pyrimidine pathway enzymes where the reaction releases a detectable signal from a derivatized this compound.High-throughput screening of potential enzyme inhibitors or activators.
Affinity-Based Protein Profiling Immobilization of this compound on a solid support to capture and identify proteins that interact with the orotic acid scaffold.Discovery of novel transporters, enzymes, or regulatory proteins involved in pyrimidine metabolism.

Contributions to the Understanding of Pyrimidine Homeostasis and Dysregulation

The study of pyrimidine metabolism is crucial for understanding normal cellular function and various disease states, including metabolic disorders and cancer. mhmedical.com Orotic aciduria, a rare genetic disorder characterized by the accumulation of orotic acid, highlights the importance of tightly regulated pyrimidine synthesis. mdpi.com

This compound could serve as a valuable research tool to investigate the mechanisms that maintain pyrimidine homeostasis. By acting as a mimic of orotic acid, it could be used to study the feedback inhibition mechanisms that regulate the de novo synthesis pathway. For instance, researchers could investigate whether this compound or its derivatives can allosterically modulate the activity of key enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII) or dihydroorotate (B8406146) dehydrogenase (DHODH). mdpi.com

Furthermore, in the context of the pyrimidine salvage pathway, which recycles pyrimidine bases, this compound could be used to explore the substrate specificity of enzymes involved in this process. nih.govcreative-proteomics.comyoutube.com Understanding how the cell balances de novo synthesis and salvage pathways is critical, and tools like this compound could provide valuable insights.

Development of Novel Antimetabolite Research Compounds

Antimetabolites are compounds that interfere with metabolic pathways and are widely used in cancer chemotherapy. researchgate.net The pyrimidine synthesis pathway is a key target for antimetabolite drugs, such as 5-fluorouracil. mdpi.com The structural similarity of this compound to the natural metabolite orotic acid makes it an attractive starting point for the design of novel antimetabolites for research purposes.

The hydrazide moiety is a versatile functional group that can be readily modified to create a library of derivatives with diverse chemical properties. researchgate.netwikipedia.org This allows for the systematic exploration of structure-activity relationships to identify compounds with potent and selective inhibitory effects on enzymes in the pyrimidine pathway.

Strategies for Developing this compound-Based Antimetabolites:

StrategyRationalePotential Outcome
Bioisosteric Replacement Replacing the carboxylic acid of orotic acid with a hydrazide group alters the electronic and steric properties, potentially leading to different binding interactions with target enzymes.Discovery of compounds with novel modes of inhibition or improved selectivity.
Prodrug Design The hydrazide group can be derivatized to create prodrugs that are activated by specific enzymes within target cells, thereby increasing their therapeutic index.Development of research tools with enhanced cell permeability and targeted delivery.
Fragment-Based Drug Discovery The this compound scaffold can be used as a starting fragment for the design of more complex inhibitors that target multiple sites on an enzyme.Generation of highly potent and specific inhibitors for studying enzyme function.

Exploration of New Enzyme Targets and Cellular Pathways

While the primary enzymes that interact with orotic acid are well-characterized, the introduction of the hydrazide functional group could lead to interactions with other, less expected, cellular targets. Hydrazides are known to be reactive functional groups and can participate in various biochemical reactions. nih.gov

Screening of this compound and its derivatives against a broad panel of enzymes could lead to the identification of novel off-target effects. This could, in turn, reveal new cellular pathways that are influenced by pyrimidine metabolism or uncover previously unknown functions of enzymes. For example, the interaction of this compound with enzymes outside of the pyrimidine synthesis pathway could suggest novel regulatory links between different metabolic networks.

Potential for Derivatization in Materials Science and Analytical Chemistry (Excluding Industrial Applications)

The chemical reactivity of the hydrazide group makes this compound a versatile building block for applications in materials science and analytical chemistry, beyond its direct biological applications.

In materials science, the ability of hydrazides to form coordination complexes with metal ions could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs). researchgate.net The pyrimidine ring of orotic acid also offers opportunities for hydrogen bonding and pi-stacking interactions, which could be used to direct the self-assembly of supramolecular structures.

In analytical chemistry, the derivatization of orotic acid is a common strategy to improve its detection in biological samples. nih.govcapes.gov.br The hydrazide functionality of this compound provides a convenient point of attachment for various chromophores and fluorophores, facilitating its sensitive and selective detection by techniques such as HPLC and mass spectrometry.

Examples of Potential Derivatization Reactions:

ReagentFunctional Group TargetedResulting DerivativeAnalytical Application
Dansyl chlorideHydrazideFluorescently labeled hydrazoneHighly sensitive detection in biological fluids.
Aldehydes/KetonesHydrazideStable hydrazonePre-column derivatization for chromatographic separation.
IsothiocyanatesHydrazideThiosemicarbazideIntroduction of a chromophore for UV-Vis detection.

Interdisciplinary Research with Structural Biology and Bioinformatics

The study of this compound and its derivatives would benefit greatly from an interdisciplinary approach that combines experimental work with computational methods.

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, could be used to determine the three-dimensional structures of this compound and its derivatives in complex with their target enzymes. researchgate.net This would provide detailed insights into the molecular basis of their activity and guide the rational design of more potent and selective compounds.

Bioinformatics tools can be employed to model the interactions between this compound and its potential protein targets. nih.govexpasy.orgoup.com Molecular docking simulations can predict the binding modes and affinities of different derivatives, helping to prioritize compounds for experimental testing. Furthermore, bioinformatics databases can be used to identify potential off-targets and to explore the broader biological context of the pyrimidine metabolic network. nih.govcds-bsx.com

Q & A

Q. How can researchers address conflicting reports on this compound’s genotoxicity (e.g., negative chromosome break assays vs. in silico predictions of DNA binding)?

  • Methodology :
  • Comet Assay : Directly measure DNA strand breaks in treated cells.
  • γH2AX Foci Staining : Quantify double-strand break repair kinetics.
  • In Silico-DNA Docking : Use molecular modeling (e.g., Dock6) to assess intercalation potential, followed by experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.